5-(3-Chlorophenoxy)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-X-050, also known as Oncostatin M, is a cytokine belonging to the interleukin-6 family. It plays a crucial role in regulating inflammation, hematopoiesis, and bone metabolism. Oncostatin M is produced by various cells, including macrophages, neutrophils, and osteoblasts, and has been extensively studied for its involvement in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oncostatin M is typically produced using recombinant DNA technology. The gene encoding Oncostatin M is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the Oncostatin M protein, which is subsequently purified using chromatography techniques .
Industrial Production Methods
Industrial production of Oncostatin M involves large-scale fermentation of genetically engineered host cells. The fermentation process is optimized to maximize the yield of Oncostatin M. After fermentation, the cells are lysed to release the protein, which is then purified using a series of chromatography steps, including ion exchange and size exclusion chromatography .
Chemical Reactions Analysis
Types of Reactions
Oncostatin M undergoes various chemical reactions, including:
Oxidation: Oncostatin M can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds and other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds within the Oncostatin M protein, altering its structure and function.
Substitution: Chemical modifications, such as phosphorylation and glycosylation, can occur on specific amino acid residues of Oncostatin M.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Reduction: Dithiothreitol or beta-mercaptoethanol.
Substitution: Kinases for phosphorylation and glycosyltransferases for glycosylation.
Major Products Formed
Oxidation: Oxidized Oncostatin M with disulfide bonds.
Reduction: Reduced Oncostatin M with free thiol groups.
Substitution: Phosphorylated or glycosylated Oncostatin M.
Scientific Research Applications
Oncost
Properties
Molecular Formula |
C18H11ClF2N4O2 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
5-(3-chlorophenoxy)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C18H11ClF2N4O2/c19-12-2-1-3-14(8-12)26-16-10-22-9-15-23-24-17(25(15)16)11-4-6-13(7-5-11)27-18(20)21/h1-10,18H |
InChI Key |
KXCPLUGLCFKSCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.